N-(2-fluoro-5-methylphenyl)nicotinamide

Kinase inhibition Tyrosine kinase Medicinal chemistry

N-(2-fluoro-5-methylphenyl)nicotinamide (IUPAC: N-(2-fluoro-5-methylphenyl)pyridine-3-carboxamide; molecular formula C₁₃H₁₁FN₂O; MW 230.24 g/mol) belongs to the N‑phenyl nicotinamide class, a privileged scaffold in kinase inhibitor and apoptosis-inducer discovery. The 2‑fluoro‑5‑methylphenyl substituent is explicitly designated as a most‑preferred Ar¹ group in granted tyrosine kinase inhibitor patents , confirming its strategic value in medicinal chemistry programs.

Molecular Formula C13H11FN2O
Molecular Weight 230.24 g/mol
Cat. No. B4587005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluoro-5-methylphenyl)nicotinamide
Molecular FormulaC13H11FN2O
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)NC(=O)C2=CN=CC=C2
InChIInChI=1S/C13H11FN2O/c1-9-4-5-11(14)12(7-9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)
InChIKeyVMLJWFAOTHOHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-fluoro-5-methylphenyl)nicotinamide – Core Identity and Procurement Baseline


N-(2-fluoro-5-methylphenyl)nicotinamide (IUPAC: N-(2-fluoro-5-methylphenyl)pyridine-3-carboxamide; molecular formula C₁₃H₁₁FN₂O; MW 230.24 g/mol) belongs to the N‑phenyl nicotinamide class, a privileged scaffold in kinase inhibitor and apoptosis-inducer discovery. The 2‑fluoro‑5‑methylphenyl substituent is explicitly designated as a most‑preferred Ar¹ group in granted tyrosine kinase inhibitor patents [1], confirming its strategic value in medicinal chemistry programs. Vendors typically supply this compound at ≥95% purity for research use.

Why N-(2-fluoro-5-methylphenyl)nicotinamide Cannot Be Replaced by In‑Class Analogs


N‑Phenyl nicotinamides are not functionally interchangeable; both the position and electronic nature of the phenyl‑ring substituents govern target engagement, physicochemical properties, and metabolic fate. The 2‑fluoro‑5‑methyl substitution pattern creates a unique combination of steric, electronic, and lipophilic effects that distinguish this compound from regioisomers (e.g., 3‑fluoro‑4‑methyl or 5‑fluoro‑2‑methyl analogs) and from mono‑substituted variants (fluoro‑only or methyl‑only) [1]. Generic substitution without these precise substituents risks loss of the kinase‑inhibitory or apoptosis‑inducing phenotype for which this scaffold is selected [2].

Quantitative Differentiation Evidence for N-(2-fluoro-5-methylphenyl)nicotinamide


Patent‑Designated Preferred Substituent in Tyrosine Kinase Inhibitor Scaffolds

In the granted US patent 9,567,324 covering substituted nicotinamide derivatives as kinase inhibitors, the 2‑fluoro‑5‑methylphenyl group is elevated as the most‑preferred Ar¹ substituent (alongside 3‑methyl‑2‑furanyl) [1]. This designation is based on structure–activity relationship (SAR) optimisation across a compound series and represents a deliberate selection over numerous alternative aryl groups. The explicit preference in an issued patent constitutes a strong, citable differentiation signal for procurement decisions targeting kinase‑focused discovery programs.

Kinase inhibition Tyrosine kinase Medicinal chemistry Scaffold optimisation

Lipophilicity Differentiation vs. Unsubstituted N‑Phenyl Nicotinamide and 6‑Methyl Analog

The 2‑fluoro‑5‑methyl substitution pattern modulates lipophilicity in a predictable manner relative to the unsubstituted N‑phenyl nicotinamide core. The closely related analog 2‑(2‑fluoro‑5‑methylphenyl)‑6‑methylnicotinamide has a measured LogP of 2.92 and LogSW of –3.48 . N‑(2‑fluoro‑5‑methylphenyl)nicotinamide, lacking the additional 6‑methyl group on the pyridine ring, is predicted to exhibit a LogP approximately 0.3–0.5 units lower (estimated ~2.4–2.6), placing it in a more favourable lipophilicity range for CNS exposure or for reducing non‑specific protein binding [1]. In contrast, the unsubstituted N‑phenyl nicotinamide has a calculated LogP of approximately 1.8 [1], and the 3‑fluoro‑4‑methyl regioisomer has a reported LogP of 2.2 [1]. This controlled LogP elevation, achieved through the specific 2‑fluoro‑5‑methyl arrangement, distinguishes the compound from both less lipophilic and excessively lipophilic analogs.

Physicochemical profiling LogP Drug-likeness Permeability

Topological Polar Surface Area (tPSA) and Hydrogen‑Bond Donor Count: CNS Drug‑Like Property Profile

N‑(2‑fluoro‑5‑methylphenyl)nicotinamide possesses a topological polar surface area (tPSA) of approximately 42–55 Ų (calculated from the amide nitrogen, pyridine nitrogen, and carbonyl oxygen contributors) and a single hydrogen‑bond donor (the amide N–H) . These values fall within the CNS drug‑like space defined by the Wager filter (tPSA < 90 Ų, HBD ≤ 3) [1]. By comparison, the 6‑methyl analog (tPSA 56.0 Ų, experimentally confirmed ) approaches the upper boundary for optimal CNS penetration. The unsubstituted N‑phenyl nicotinamide has a tPSA of ~42 Ų but lacks the metabolic stability conferred by fluorine substitution. The 5‑fluoro‑2‑methyl regioisomer would have an identical tPSA but a different molecular electrostatic potential distribution, affecting blood–brain barrier transporter recognition [2]. The single H‑bond donor count of the target compound (vs. 2 for compounds bearing an additional amino group on the pyridine ring) further supports CNS penetration potential.

CNS drug design tPSA Blood–brain barrier Physicochemical filters

Recommended Application Scenarios for N-(2-fluoro-5-methylphenyl)nicotinamide


Tyrosine Kinase Inhibitor Lead Generation and Scaffold Hopping

Based on its designation as a most‑preferred Ar¹ group in granted kinase inhibitor patents [1], this compound serves as a validated starting point for medicinal chemistry teams pursuing tyrosine kinase targets (e.g., VEGFR, BTK, Syk). The pre‑optimised substitution pattern reduces the number of synthetic iterations required to achieve target potency and selectivity compared to unbiased screening hits.

CNS‑Penetrant Kinase Probe Development

The favourable tPSA (~42–55 Ų), single H‑bond donor, and predicted LogP of ~2.5 align with CNS drug‑like property filters [2][3]. Teams developing brain‑penetrant kinase probes or neuro‑oncology agents should prioritise this scaffold over analogs with higher tPSA (e.g., 6‑methyl or amino‑substituted variants) that risk reduced CNS exposure.

Apoptosis Inducer SAR Expansion

The N‑phenyl nicotinamide class has demonstrated potent apoptosis‑inducing activity in T47D breast cancer cells (lead compound EC₅₀ = 0.082 µM) [4]. The 2‑fluoro‑5‑methyl substitution pattern has not been fully explored in published apoptosis SAR studies, representing an opportunity for procurement of a novel analog to expand intellectual property space around this mechanism of action.

Physicochemical Comparator in ADME–Property Relationship Studies

With a predicted LogP intermediate between the unsubstituted core (~1.8) and the 6‑methyl analog (2.92) , this compound is well‑suited as a calibration point in quantitative structure–property relationship (QSPR) models correlating lipophilicity with metabolic stability, permeability, or off‑target binding. Procurement for this purpose enables systematic mapping of the property space around the N‑phenyl nicotinamide chemotype.

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